Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]- is a complex organic compound with significant biological and chemical properties. It belongs to the class of pentacyclic triterpenes, which are widely distributed in the plant kingdom and are known for their diverse pharmacological activities. This compound is structurally related to oleanolic acid, a well-studied triterpene.
The primary sources of olean-12-en-28-oic acid include various plants, particularly those in the genus Salvia and other medicinal herbs. These plants have been traditionally used in herbal medicine due to their therapeutic properties.
Olean-12-en-28-oic acid falls under the category of triterpenoids, specifically oleanane-type compounds. These compounds are characterized by their pentacyclic structure and are often involved in plant defense mechanisms and human health benefits.
The synthesis of olean-12-en-28-oic acid can be achieved through several methods, including:
The extraction process typically involves maceration or percolation techniques, followed by solvent evaporation to isolate the desired compound. In synthetic approaches, starting materials may include simpler triterpenes or sterols, which undergo functional group modifications to yield olean-12-en-28-oic acid.
The molecular formula of olean-12-en-28-oic acid is , with a molecular weight of approximately 572.79 g/mol. The structure features a pentacyclic framework typical of triterpenes, with hydroxyl and epoxy groups contributing to its reactivity and biological activity.
The compound's structural details can be represented in various formats such as InChI and SMILES for computational modeling and analysis:
InChI=1S/C35H52O6/c1-20(2)18-19(3)23(4)35(29(37)31(5)36)32(6)30(38)34(8)33(7)24(18)22(11)25(39)26(40)27(41)28(21(1)9)
This detailed representation allows for better understanding and visualization of its chemical properties.
Olean-12-en-28-oic acid can participate in various chemical reactions due to its functional groups:
These reactions can be studied using chromatographic techniques such as High Performance Liquid Chromatography (HPLC) to monitor the transformation products and their yields.
The mechanism of action for olean-12-en-28-oic acid involves its interaction with biological systems, particularly its ability to modulate cell signaling pathways. It has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting specific enzymes and receptors involved in these processes.
Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and modulation of apoptotic pathways. Its antioxidant properties also contribute to its protective effects against oxidative stress.
Olean-12-en-28-oic acid is typically a solid at room temperature with a melting point that varies depending on purity and crystalline form. Its solubility profile indicates it is more soluble in organic solvents than in water, which is common for many lipophilic compounds.
The chemical properties include:
These properties are critical for understanding its behavior in biological systems and potential applications.
Olean-12-en-28-oic acid has several promising applications in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1